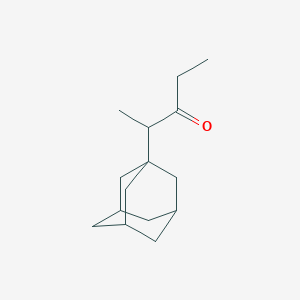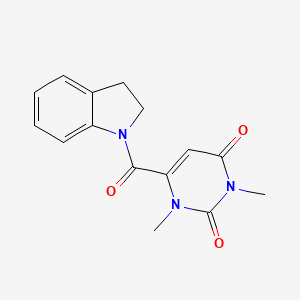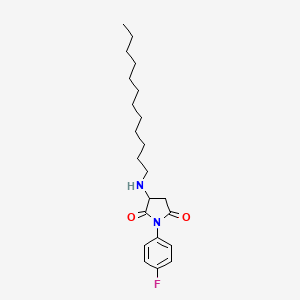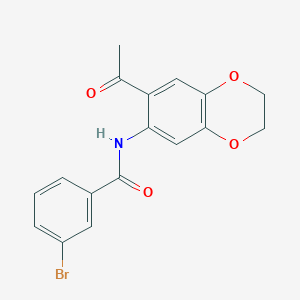![molecular formula C14H23N3O4 B14945568 2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with the molecular formula C14H23N3O4 This compound is characterized by its pyrimidinedione core, which is substituted with ethoxyethoxy and pyrrolidinyl groups
Métodos De Preparación
The synthesis of 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinedione core, followed by the introduction of the ethoxyethoxy and pyrrolidinyl substituents. Common reagents used in these reactions include ethyl chloroformate, pyrrolidine, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .
Aplicaciones Científicas De Investigación
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione can be compared with other similar compounds, such as:
- 1-[(2-Methoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione
- 1-[(2-Propoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione These compounds share a similar pyrimidinedione core but differ in the substituents attached to the core. The unique combination of substituents in 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H23N3O4 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
1-(2-ethoxyethoxymethyl)-6-methyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-3-20-8-9-21-10-17-11(2)12(13(18)15-14(17)19)16-6-4-5-7-16/h3-10H2,1-2H3,(H,15,18,19) |
Clave InChI |
XWCHARCTDFEOQA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCN1C(=C(C(=O)NC1=O)N2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
![[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B14945503.png)
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
![3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)


![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
